The synthesis of TAT-GluA2 3Y involves solid-phase peptide synthesis techniques. The process typically includes:
The peptide's effectiveness in biological assays is attributed to its ability to penetrate cell membranes due to the TAT sequence, which facilitates cellular uptake.
The molecular structure of TAT-GluA2 3Y consists of two main components:
This combination allows for effective interaction with AMPA receptors while promoting cellular entry. The molecular weight of TAT-GluA2 3Y is approximately 1,600 Da, which is suitable for cellular applications .
TAT-GluA2 3Y primarily functions through non-covalent interactions with AMPA receptors, preventing their endocytosis during synaptic activity. This action disrupts the normal recycling process of AMPA receptors at synapses, particularly during LTD processes.
In experimental setups, TAT-GluA2 3Y has been shown to block long-term depression without affecting long-term potentiation or baseline synaptic transmission . This specificity makes it a valuable tool in studying synaptic plasticity.
The mechanism by which TAT-GluA2 3Y operates involves:
Experimental data indicate that while TAT-GluA2 3Y inhibits LTD, it does not interfere with long-term potentiation or memory retrieval processes .
TAT-GluA2 3Y has several significant applications in neuroscience research:
TAT-GluA2 3Y selectively blocks activity-dependent internalization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors through clathrin-mediated endocytosis pathways. This inhibition occurs via:
Table 2: Effects on Synaptic Plasticity Paradigms
Plasticity Type | Effect of TAT-GluA2 3Y | Experimental Model |
---|---|---|
Long-term depression | Complete inhibition | Hippocampal brain slices |
Long-term potentiation | No significant effect | Schaffer collateral-CA1 synapses |
Depotentiation | Blocked | Rat hippocampal slice preparation |
Basal transmission | Unaltered | In vitro electrophysiology |
The peptide's core mechanism involves competitive disruption of protein interactions required for AMPA receptor internalization:
The 3Y modification (tyrosine residues at positions 876, 873, and 874) creates a functional phosphomimetic domain:
Table 3: Functional Comparison of Tyrosine-Modified Sequences
Peptide Variant | Sequence | Endocytosis Inhibition | LTD Blockade |
---|---|---|---|
Native GluA2 sequence | YKEGYNVYG | None | None |
TAT-GluA2 3Y | YKEGYNVYG | Complete | Yes |
TAT-GluA2 3A (control) | AKEGANVAG | None | No |
The N-terminal TAT domain enables central nervous system delivery through:
Schematic: Cellular Uptake and Trafficking Pathway
[Bloodstream] │ ► TAT-mediated transcytosis across BBB │ [Neuronal Cytoplasm] │ ► Clathrin-independent internalization │ ► Endosomal escape via membrane interactions │ [Dendritic Targeting] │ ► Disruption of GluA2-Brag2-Arf6 complexes │ ► Stabilization of synaptic AMPA receptors
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1